molecular formula C14H10ClNO B6376344 5-(3-Chloro-5-methylphenyl)-2-cyanophenol, 95% CAS No. 1261952-67-3

5-(3-Chloro-5-methylphenyl)-2-cyanophenol, 95%

Cat. No. B6376344
CAS RN: 1261952-67-3
M. Wt: 243.69 g/mol
InChI Key: HSNGFKSVRJPZJW-UHFFFAOYSA-N
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Description

5-(3-Chloro-5-methylphenyl)-2-cyanophenol, 95% (5-CMP-2-CN-95) is a chlorinated phenolic compound with a wide range of applications in scientific research. It is used in various synthetic processes, including the synthesis of pharmaceuticals, agrochemicals, and other organic molecules. 5-CMP-2-CN-95 is also a useful reagent in biochemical and physiological studies.

Scientific Research Applications

5-CMP-2-CN-95 has a wide range of applications in scientific research. It is used as a reagent in the synthesis of various organic molecules, including pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of polymers and other materials. In addition, 5-CMP-2-CN-95 is used in biochemical and physiological studies, as it is a useful reagent in a variety of assays and experiments.

Mechanism of Action

The mechanism of action of 5-CMP-2-CN-95 is not fully understood. However, it is believed to act as an inhibitor of enzymes, such as cytochrome P-450, which are involved in the metabolism of drugs and other compounds. In addition, it is believed to act as an antioxidant, scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects
5-CMP-2-CN-95 has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been found to have anti-inflammatory and anti-tumor effects. In addition, it has been shown to have antioxidant, anti-diabetic, and anti-atherosclerotic effects. It has also been found to have protective effects against oxidative stress and DNA damage.

Advantages and Limitations for Lab Experiments

The use of 5-CMP-2-CN-95 in laboratory experiments has several advantages. It is a relatively inexpensive reagent, and it is relatively easy to synthesize. In addition, it is a versatile compound, with a wide range of applications in scientific research. However, there are some limitations to its use in laboratory experiments. It is a toxic compound and must be handled with caution. In addition, it is not a very stable compound and can be easily degraded by light and heat.

Future Directions

The use of 5-CMP-2-CN-95 in scientific research is still in its early stages. There is a great deal of potential for further research into its mechanism of action, biochemical and physiological effects, and potential applications. Future research could focus on its use in the synthesis of new organic molecules, in drug development, and in the study of biochemical and physiological processes. In addition, further research could focus on its potential as an antioxidant and its protective effects against oxidative stress and DNA damage.

Synthesis Methods

5-CMP-2-CN-95 is synthesized by a multi-step synthesis process. The first step involves the reaction of 3-chloro-5-methylphenol with cyanide to form a nitrile intermediate. This intermediate is then treated with a base such as sodium hydroxide to form the desired 5-CMP-2-CN-95. The reaction is typically carried out at temperatures between 80-100°C, and the product is isolated by filtration and dried.

properties

IUPAC Name

4-(3-chloro-5-methylphenyl)-2-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO/c1-9-4-12(6-13(15)5-9)10-2-3-11(8-16)14(17)7-10/h2-7,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSNGFKSVRJPZJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Cl)C2=CC(=C(C=C2)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80684807
Record name 3'-Chloro-3-hydroxy-5'-methyl[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Chloro-5-methylphenyl)-2-cyanophenol

CAS RN

1261952-67-3
Record name 3'-Chloro-3-hydroxy-5'-methyl[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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